oxalic acid, zirconium salt
Description
Historical Trajectories in Zirconium Oxalate (B1200264) Research
The scientific investigation of zirconium oxalates dates back to the late 19th century. nih.govacs.org Despite this long history, detailed structural knowledge of simple zirconium oxalates has been surprisingly limited until more recent studies. nih.govacs.org
The first documented study of zirconium oxalate was reported by Venable and Baskerville in 1896. nih.govacs.org Their research encountered difficulties in preparing the neutral oxalate, Zr(C₂O₄)₂, but they successfully synthesized a basic oxalate, formulated as Zr(C₂O₄)₂·Zr(OH)₄, and an acidic oxalate, Zr(C₂O₄)₂·H₂C₂O₄·8H₂O, through precipitation and crystallization methods, respectively. nih.govacs.org They also prepared double acid oxalates incorporating sodium and potassium. nih.govacs.org
A significant step forward came in 1931 when Gable reported the precipitation of anhydrous Zr(C₂O₄)₂ from a methanol (B129727) solution. nih.govacs.org However, this compound was later identified as being a methanol solvate, Zr(C₂O₄)₂·2CH₃OH. nih.gov The tetrahydrate form, Zr(C₂O₄)₂·4H₂O, was also prepared from methanol solutions that were not rigorously dried. nih.gov It wasn't until later that the structures of basic oxalates like Zr(OH)₂(C₂O₄) were determined from powder X-ray diffraction data. nih.govacs.org
The timeline below highlights some of the key milestones in the early exploration of zirconium oxalate compounds.
| Year | Researcher(s) | Key Finding |
| 1896 | Venable and Baskerville | First reported study; failed to produce neutral Zr(C₂O₄)₂ but prepared basic and acidic oxalates. nih.govacs.org |
| 1931 | Gable | Reported preparation of anhydrous Zr(C₂O₄)₂ from a methanol solution. nih.govacs.org |
| Later | (Unspecified) | Gable's compound identified as Zr(C₂O₄)₂·2CH₃OH; tetrahydrate Zr(C₂O₄)₂·4H₂O also prepared. nih.gov |
Fundamental Significance of Zirconium-Based Oxalates in Contemporary Chemistry
Zirconium-based oxalates are of considerable importance in modern chemistry, primarily serving as versatile precursors for the synthesis of advanced ceramic materials. nih.gov The thermal decomposition of zirconium oxalate compounds provides a reliable route to produce zirconium dioxide (ZrO₂), often with desirable properties such as fine particle size and high surface area. nih.govresearchgate.net
The key applications stemming from this precursor role include:
Nanomaterials Synthesis: Calcination of zirconium oxalate gels and molecular precursors is a common method for preparing nanosized powders, minispheres, and porous forms of stabilized zirconium dioxide. nih.gov
Stabilized Zirconia: The oxalate method is used to create precursors for yttria-stabilized zirconia (YSZ), a crucial material in thermal barrier coatings and solid oxide fuel cells. nih.gov
Advanced Ceramics: The calcination of specific mixed-metal zirconium oxalates yields important perovskite and pyrochlore (B1171951) materials. For example, barium zirconium oxalate is a precursor for BaZrO₃, and lead zirconium oxalate is used to produce the antiferroelectric material PbZrO₃. nih.govresearchgate.net Similarly, pyrochlore materials like Ln₂Zr₂O₇ (where Ln is a lanthanide) are synthesized using potassium zirconium oxalate and a lanthanide chloride. researchgate.net
Radiopharmaceuticals: The isotope Zirconium-89 (B1202518) (⁸⁹Zr), used in Positron Emission Tomography (PET) imaging, is often supplied as [⁸⁹Zr]Zr(ox)₂, zirconium-89 oxalate. mdpi.comnih.gov This form is essential for the development of immuno-PET agents, where the ⁸⁹Zr is chelated and attached to antibodies. mdpi.com
Crosslinking Agents: Zirconium oxalate has been investigated as a crosslinking agent to improve the thermal and mechanical stability of collagen, which has implications for the biomaterial and leather industries. gsconlinepress.com
The decomposition of metal oxalates into their respective oxides is a widely studied process because it often occurs at relatively low temperatures, yielding materials with excellent sintering properties. acs.org
Overview of Zirconium-Oxalate Coordination Systems
The oxalate ion (C₂O₄²⁻) is a versatile dicarboxylate ligand that typically forms stable five-membered chelate rings with metal ions (MO₂C₂). wikipedia.org In coordination with zirconium, this results in a diverse range of structural motifs, from simple mononuclear anions to complex polymeric structures. Zirconium(IV) is the preferred and most stable oxidation state in these compounds. mdpi.com
A common feature in many zirconium oxalate complexes is an eight-coordinate zirconium atom. nih.govacs.org The geometry of this ZrO₈ polyhedron can be described as a bicapped trigonal prism or a square antiprism. nih.govacs.org
The coordination systems can be broadly categorized as follows:
| System Type | Example Formula | Structural Description |
| Mononuclear | [Zr(C₂O₄)₄]⁴⁻ | The zirconium atom is coordinated by four bidentate oxalate ions. The overall geometry is often described as a pseudosquare. nih.govwikipedia.org |
| Binuclear (Dimeric) | [Zr₂(C₂O₄)₅(H₂O)₄]²⁻ | Two zirconium centers are linked by a bridging oxalate ligand. In this specific anion, each zirconium atom is also coordinated by two bidentate oxalate ions and two water molecules. nih.govacs.org Another described dimeric ion is [Zr₂(C₂O₄)₇]⁶⁻. acs.org |
| Polymeric (Chains) | ¹∞[{Zr(C₂O₄)₃}²⁻] | Zirconium centers are linked by oxalate ligands to form infinite one-dimensional chains. These chains can be stepped or corrugated depending on whether the shared oxalates are in cis or trans positions. nih.gov |
| 3D Frameworks | Zr(OH)₂(C₂O₄) | Three-dimensional structures can be formed through the interconnection of different types of chains, such as zirconium hydroxide (B78521) chains and zirconium oxalate chains, or through hydrogen bonding networks involving counter-ions and water molecules. nih.govacs.org |
These varied coordination modes highlight the structural flexibility of the zirconium-oxalate system, which is a key factor in its utility as a precursor for materials with specific structures and properties.
Structure
2D Structure
Properties
CAS No. |
14536-19-7 |
|---|---|
Molecular Formula |
C2O4Zr+2 |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
oxalate;zirconium(4+) |
InChI |
InChI=1S/C2H2O4.Zr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+4/p-2 |
InChI Key |
WCGLRTHPAAXWAU-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Zr+4] |
Origin of Product |
United States |
Synthetic Methodologies for Zirconium Oxalate Compounds
Controlled Precipitation Techniques for Zirconium Oxalates
Precipitation is a foundational and widely utilized method for the synthesis of zirconium oxalates. By carefully controlling reaction parameters such as pH, reactant concentrations, and the solvent system, it is possible to selectively produce different forms of zirconium oxalate (B1200264), including basic, acidic, and anhydrous compounds.
The precipitation of basic zirconium oxalates typically occurs upon the addition of an oxalic acid solution to a slightly acidic solution of a zirconium salt, such as zirconium chloride. This process yields gelatinous precipitates that are generally difficult to filter. acs.org Early research identified compounds with compositions such as Zr(C₂O₄)₂·Zr(OH)₄ and Zr(C₂O₄)₂·2Zr(OH)₄. acs.org More recent studies have confirmed the precipitation of basic oxalate, specifically dihydroxide zirconium oxalate, Zr(OH)₂(C₂O₄), under acidic conditions. acs.orgnih.gov This crystalline powder features a three-dimensional framework constructed from interconnected zirconium hydroxide (B78521) and zirconium oxalate chains. acs.orgnih.gov Under neutral conditions, the precipitation tends to favor the formation of amorphous zirconium hydroxide, Zr(OH)₄. acs.orgnih.gov
Acidic zirconium oxalates can be prepared through crystallization from solutions with an excess of oxalic acid. When zirconium hydroxide is dissolved in a concentrated solution of oxalic acid, a soluble oxalate complex is formed. acs.org From this solution, the acidic salt, identified as Zr(C₂O₄)₂·H₂C₂O₄·8H₂O, can be crystallized. acs.orgacs.orgnih.gov This demonstrates the tendency of zirconium to form acid salts in the presence of excess oxalate. acs.org Another acidic oxalate, with the formula (H₁₁O₅)₂[Zr₂(C₂O₄)₅(H₂O)₄], has been obtained as single crystals through evaporation. acs.orgnih.gov Its structure consists of dimeric anions connected via hydrogen bonds to hydroxonium ions. acs.orgnih.gov
To avoid the incorporation of water and hydroxide groups, non-aqueous precipitation methods have been explored. The preparation of anhydrous zirconium oxalate, Zr(C₂O₄)₂, was reported by Gable in 1931 through precipitation from a methanol (B129727) solution. acs.orgnih.gov Subsequent investigations revealed that the compound obtained was actually a solvate, Zr(C₂O₄)₂·2CH₃OH. acs.org The tetrahydrate form, Zr(C₂O₄)₂·4H₂O, was also prepared from a methanol solution when humidity was not strictly excluded. acs.org
Achieving precise stoichiometric control is critical in the precipitation of zirconium oxalates, as the composition of the product dictates its properties and suitability as a precursor. The ratio of the reactants, particularly the zirconium salt and the oxalic acid, is a key factor. An excess of oxalic acid tends to favor the formation of acidic oxalates through crystallization, whereas adding oxalic acid to a zirconium salt solution leads to basic oxalates. acs.org The pH of the solution also plays a crucial role; acidic conditions can yield basic oxalates, while neutral conditions may lead to the precipitation of amorphous zirconium hydroxide. acs.orgnih.gov Research has shown that precise control over precipitate stoichiometry can be achieved by carefully varying the mole ratio of reactants in the solution, which can eliminate the need for a large excess of reagents or slow addition rates. acs.org
| Synthesis Method | Precursors | Key Conditions | Resulting Compound | Reference |
| Basic Precipitation | Zirconium chloride, Oxalic acid | Slightly acidic aqueous solution | Zr(OH)₂(C₂O₄) or Zr(C₂O₄)₂·nZr(OH)₄ | acs.orgacs.orgnih.gov |
| Acidic Crystallization | Zirconium hydroxide, Oxalic acid | Excess oxalic acid, Evaporation | Zr(C₂O₄)₂·H₂C₂O₄·8H₂O | acs.orgacs.orgnih.gov |
| Non-Aqueous Precipitation | Zirconium salt, Oxalic acid | Methanol solvent | Zr(C₂O₄)₂·2CH₃OH | acs.orgnih.gov |
Sol-Gel Processing for Zirconium Oxalate Derivatives
Sol-gel synthesis offers an alternative route to producing zirconium-based materials, providing excellent control over purity, homogeneity, and particle size at the nanoscale. nih.gov This wet-chemical technique involves the transition of a system from a colloidal solution (sol) into a solid network (gel). nih.gov
The oxalate gel method is a specific application of sol-gel processing used to create precursors for zirconia. In this method, a zirconium oxalate gel is prepared by adding an oxalic acid solution to an aqueous solution of a zirconium salt, such as zirconium oxychloride. acs.org This process results in the formation of a gel that can be subsequently calcined (heated to high temperatures). acs.orgnih.gov The thermal decomposition of the zirconium oxalate gel removes the organic oxalate component, yielding high-purity zirconia (ZrO₂) powder. acs.org This method is advantageous for producing ceramic powders with good sintering properties, which are beneficial for manufacturing advanced ceramic components. acs.org
| Process Step | Description | Purpose | Reference |
| 1. Sol Formation | An aqueous solution of zirconium oxychloride is mixed with an oxalic acid solution. | To create a homogeneous colloidal solution of zirconium oxalate precursors. | acs.org |
| 2. Gelation | The sol transitions into a solid, three-dimensional network. | To form a stable zirconium oxalate gel. | acs.org |
| 3. Calcination | The dried gel is heated at elevated temperatures (e.g., ~450°C or higher). | To decompose the oxalate and crystallize the material into zirconia (ZrO₂) powder. | acs.org |
Impact of Processing Parameters on Derived Particle Characteristics
The characteristics of particles derived from zirconium oxalate precursors are significantly influenced by the processing parameters employed during synthesis and subsequent treatments like calcination. Key parameters that dictate the final morphology, crystallite size, and phase purity include temperature, duration of treatment, and the chemical environment.
In co-precipitation methods followed by calcination, for instance, both the co-precipitation conditions and the calcination profile have a considerable effect on the resulting zirconia (ZrO₂) particles. Research has shown that increasing the calcination temperature and duration leads to an increase in the average crystallite size and the degree of particle agglomeration surrey.ac.uk. For example, zirconia particles calcined at 600 °C may exhibit a transitional phase from tetragonal to monoclinic, while those calcined at a higher temperature of 650 °C can yield a pure, strained monoclinic phase structure surrey.ac.uk. Optimized conditions, such as co-precipitation at 40 °C for 1 hour followed by calcination at 650 °C for 4 hours, have been shown to produce ZrO₂ nanoparticles with a small average crystallite size (e.g., 12.85 nm) and a large surface area (e.g., 18.06 m²/g) surrey.ac.uk.
Similarly, in selective laser melting (SLM) of zirconium-modified alloys, processing parameters like scanning speed can alter the microstructure. An increase in scanning speed can cause the distribution of fine equiaxed grains to transform from homogenous to bi-modal utexas.edu. While not a direct synthesis of zirconium oxalate, this illustrates the general principle that energy input and processing time are critical factors in controlling the final material microstructure.
The table below summarizes the effect of calcination parameters on the characteristics of zirconia nanoparticles derived from a co-precipitated oxalate precursor surrey.ac.uk.
| Calcination Temperature (°C) | Calcination Duration (h) | Average Crystallite Size (nm) | Phase Composition |
| 600 | - | - | Transitional (Tetragonal to Monoclinic) |
| 650 | 4 | 12.85 | Monoclinic |
Hydrothermal Synthesis Approaches for Zirconium Oxalates
Hydrothermal and solvothermal synthesis methods offer effective routes to produce crystalline zirconium oxalate compounds. These techniques involve crystallization from aqueous or other solvent solutions under controlled temperature and pressure. By using a low-price inorganic zirconium salt, a regulator, and oxalic acid under solvothermal conditions, it is possible to obtain zirconium oxalate crystals with high crystallinity google.com. The resulting crystals are typically of micron particle size, which is uniform and facilitates easy separation google.com.
This method can be used to prepare precursors for tetragonal-phase ZrO₂ google.com. The general process involves dissolving a zirconium salt (such as ZrCl₄, ZrO(NO₃)₂, or ZrOSO₄) in a mixed solvent containing a regulator (like acetic acid) and then adding oxalic acid. The solution is then heated for a continuous period to induce crystallization google.com.
Hydrothermal Reactions of Potassium Zirconium Oxalate Pentahydrate
The hydrothermal treatment of potassium zirconium oxalate pentahydrate is a versatile approach that yields different products depending on the reaction medium. When this parent compound is heated hydrothermally in an acidic medium, it results in the formation of a compound identified as ZrO(C₂O₄)·xH₂O (where x = 1.2-1.8) acs.org. The reaction conditions, specifically the pH of the medium (acidic, neutral, or basic), are critical in determining the final product acs.org. Furthermore, using potassium zirconium oxalate pentahydrate with phosphoric acid in a hydrothermal process can produce a NASICON-type composition, KZr₂(PO₄)₃ acs.org.
Reverse Micelle-Mediated Synthesis of Zirconium Oxalate Precursors
The reverse micelle (or microemulsion) method is a versatile technique for synthesizing zirconium oxalate precursors with controlled nanoscale dimensions. This bottom-up approach involves creating nanometer-sized water droplets, stabilized by a surfactant, in a continuous oil phase. The chemical reaction to form zirconium oxalate occurs within these confined aqueous cores, allowing for precise control over particle size and morphology.
Using this methodology, an amorphous zirconium oxalate precursor can be synthesized ias.ac.in. Subsequent thermal decomposition of this precursor at temperatures around 500°C for several hours leads to the formation of tetragonal zirconia (ZrO₂) nanoparticles with sizes in the range of 3-5 nm ias.ac.inresearchgate.netdrdo.gov.in. This method is notable for its ability to stabilize the high-temperature tetragonal phase of zirconia at a relatively low temperature ias.ac.in. The process typically involves mixing two microemulsions, one containing the zirconium salt and the other containing a precipitating agent like ammonium oxalate, and allowing them to react over an extended period ias.ac.inresearchgate.net.
Co-precipitation Strategies for Zirconium Oxalate Systems
Co-precipitation is a widely used and effective strategy for synthesizing zirconium oxalate and its derivatives. This method involves the simultaneous precipitation of two or more ionic species from a solution to form a mixed, homogeneous solid. A common application is the synthesis of zirconia nanoparticles, where a zirconium salt, such as zirconyl chloride, is reacted with a precipitating agent like ammonium oxalate surrey.ac.uk. The resulting precursor is then calcined to yield the final oxide material. This process allows for the production of spherical and uniformly shaped ZrO₂ particles with crystallite sizes ranging from 6 to 35 nm surrey.ac.uk.
The co-precipitation technique can also be used to produce more complex systems. For instance, crystallized powders of dihydroxide zirconium oxalate, Zr(OH)₂(C₂O₄), have been obtained through precipitation acs.orgnih.gov. Furthermore, this strategy is employed to create precursors for mixed-metal oxides. A favorable system for producing BaZrO₃ involves the co-precipitation from barium acetate, ammonium oxalate, and zirconium oxychloride, which allows for near-stoichiometric precipitation acs.org. The calcination of such co-precipitated precursors, like barium zirconium oxalate or lead zirconium oxalate, yields pure mixed-metal oxides like BaZrO₃ and PbZrO₃, respectively nih.gov.
Synthesis of Heterometallic Zirconium Oxalate Complexes
The synthesis of heterometallic zirconium oxalate complexes involves the incorporation of additional metal cations into the zirconium oxalate structure. These complexes can range from simple double salts to more intricate polymeric structures. The properties and applications of these materials are diverse, serving as precursors for important ceramic and catalytic materials nih.gov. The calcination of heterometallic oxalates, such as barium zirconium oxalate, is a key step in producing pure BaZrO₃, which is used in applications like crucibles for high-temperature superconductor processing nih.gov.
An example of a complex heterometallic structure is K₆[{Zr(C₂O₄)₃}₂(μ-C₂O₄)]·4H₂O, where the oxalate ion acts as a bridging ligand (bis-bidentate) to create a di-metallic ion nih.gov.
Incorporation of Alkali and Ammonium Cations in Zirconium Oxalate Structures
The introduction of monovalent alkali (Na⁺, K⁺, Rb⁺, Cs⁺) or ammonium (NH₄⁺) cations into a zirconium oxalate solution leads to the formation of a series of heterometallic complexes with distinct crystal structures acs.orgnih.gov. These structures are typically built upon zirconium-oxalate chains. The addition of these cations can lead to the crystallization of compounds such as:
Na₂[Zr(C₂O₄)₃]·2H₂O nih.govresearchgate.netnih.gov
M(H₇O₃)[Zr(C₂O₄)₃]·H₂O (where M = K⁺, NH₄⁺) nih.govresearchgate.netnih.gov
M(H₅O₂)₀.₅(H₉O₄)₀.₅[Zr(C₂O₄)₃] (where M = Rb⁺, Cs⁺) nih.govresearchgate.netnih.gov
In these compounds, the fundamental building block is a [Zr(C₂O₄)₄] entity where the zirconium atom is coordinated by eight oxygen atoms from four bidentate oxalate ions nih.gov. These entities link together by sharing two oxalate ligands to form ribbons with the general formula ¹∞[{Zr(C₂O₄)₃}²⁻] nih.govresearchgate.netnih.gov.
The specific cation incorporated influences the geometry of these ribbons. In the sodium-containing compound, the shared oxalates are in a cis position, resulting in a stepped chain with a Zr–Zr–Zr angle of 98.27(1)° nih.govresearchgate.netnih.gov. In contrast, for the other alkali and ammonium cations, the shared oxalates are in a trans position, leading to corrugated chains with Zr–Zr–Zr angles in the range of 140.34(1)° to 141.07(1)° nih.govresearchgate.netnih.gov. The cohesion between these ribbons within the crystal structure is maintained by the alkali or ammonium cations and various hydroxonium ions (e.g., (H₇O₃)⁺, (H₅O₂)⁺, (H₉O₄)⁺) nih.govresearchgate.netnih.gov.
The table below details the structural characteristics of various heterometallic zirconium oxalate complexes formed with different cations nih.govresearchgate.netnih.gov.
| Cation (M⁺) | Compound Formula | Shared Oxalate Position | Chain Geometry | Zr-Zr-Zr Angle (°) |
| Na⁺ | Na₂[Zr(C₂O₄)₃]·2H₂O | cis | Stepped | 98.27(1) |
| K⁺ | K(H₇O₃)[Zr(C₂O₄)₃]·H₂O | trans | Corrugated | 140.34(1) - 141.07(1) |
| NH₄⁺ | NH₄(H₇O₃)[Zr(C₂O₄)₃]·H₂O | trans | Corrugated | 140.34(1) - 141.07(1) |
| Rb⁺ | Rb(H₅O₂)₀.₅(H₉O₄)₀.₅[Zr(C₂O₄)₃] | trans | Corrugated | 140.34(1) - 141.07(1) |
| Cs⁺ | Cs(H₅O₂)₀.₅(H₉O₄)₀.₅[Zr(C₂O₄)₃] | trans | Corrugated | 140.34(1) - 141.07(1) |
Synthetic Pathways to Lead Zirconium Oxalates
A notable mixed lead zirconium oxalate, specifically Pb₂Zr(C₂O₄)₄·nH₂O (where 'n' ranges between 3 and 9), has been synthesized through a precipitation reaction. This process involves the titration of a nitric solution containing lead and zirconium cations with an oxalic acid solution at a temperature of 345 K. acs.org To achieve a pure compound, specific precursor quantities are utilized: 1 gram of zirconium dinitrate oxide (ZrO(NO₃)₂) and 0.62 grams of lead nitrate (Pb(NO₃)₂) are dissolved in 200 mL of a 3 mol L⁻¹ nitric acid solution at room temperature. acs.org
The resulting crystal structure of Pb₂Zr(C₂O₄)₄·6H₂O has been identified as monoclinic, with the space group C2/c. acs.org The intricate three-dimensional framework of this compound is constructed from zirconium atoms with an 8-fold coordination and lead atoms exhibiting both 8-fold and 9-fold coordination, all interconnected by oxalate groups. acs.org The synthesis of lead zirconate titanate (PZT) particles can also be achieved through a solid-state reaction method at temperatures ranging from 700–1000 °C, using precursors such as PbO, ZrO₂, and TiO₂. nih.gov Another approach involves a hydrothermal or coprecipitation method where precursors like lead acetate, zirconium nitrate, and titanium isopropoxide are mixed in an aqueous solution under controlled temperature and pressure. ijht.org.in
| Precursors | Reaction Conditions | Product |
| Zirconium dinitrate oxide, Lead nitrate, Nitric acid, Oxalic acid | Titration at 345 K | Pb₂Zr(C₂O₄)₄·nH₂O (3 < n < 9) |
| Lead oxide (PbO), Zirconium dioxide (ZrO₂), Titanium dioxide (TiO₂) | Solid-state reaction at 700–1000 °C | Lead Zirconate Titanate (PZT) |
| Lead acetate, Zirconium nitrate, Titanium isopropoxide | Hydrothermal/Coprecipitation | PZT nanoparticles |
Preparation of Barium Zirconium Oxalates
The synthesis of barium zirconium oxalates often serves as a precursor route for producing barium zirconate (BaZrO₃). One effective method involves the use of barium acetate, ammonium oxalate, and zirconium oxychloride. arxiv.org In this process, zirconium oxychloride and ammonium oxalate solutions are mixed to form a clear solution at 25°C, to which a barium acetate solution is rapidly added with vigorous stirring. arxiv.org The resulting precipitate is then filtered, washed, dried at 100°C, and subsequently calcined at temperatures between 1000 and 1500°C to yield BaZrO₃. arxiv.org
Control over the stoichiometry of the precipitate can be achieved by adjusting the molar ratio of the reactants in the solution. arxiv.org For instance, near-stoichiometric precipitation is possible without requiring a large excess of barium reagents or elevated temperatures. arxiv.org Thermal analysis indicates that the decomposition of the oxalate precursor to form the barium zirconate phase is a key step in this synthesis. aip.org Alternative "wet chemical" methods for BaZrO₃ synthesis utilize precursors like BaCl₂·2H₂O and ZrOCl₂·8H₂O. acs.org
| Precursors | Reaction Conditions | Intermediate Product | Final Product (after calcination) |
| Barium acetate, Ammonium oxalate, Zirconium oxychloride | Precipitation at 25°C, followed by calcination at 1000-1500°C | Barium Zirconium Oxalate | Barium Zirconate (BaZrO₃) |
| Barium chloride dihydrate (BaCl₂·2H₂O), Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) | Wet chemical method | Peroxo intermediate | Barium Zirconate (BaZrO₃) |
Formation of Lithium Zirconium Oxalate Complexes
The synthesis of lithium-containing zirconium compounds can be influenced by the presence of lithium in the reaction environment. While specific synthetic pathways for pure lithium zirconium oxalate are not extensively detailed in the provided context, the interaction of lithium with zirconium oxides is a subject of study. Density functional theory (DFT) has been employed to investigate the accommodation mechanisms of lithium in bulk zirconium dioxide (ZrO₂), a material closely related to zirconium-based ceramics. bangor.ac.uk These studies model defects such as oxygen and zirconium vacancies, as well as lithium, zirconium, and oxygen interstitials, to understand how lithium might be incorporated into the zirconium oxide lattice. bangor.ac.uk
The synthesis of simple lithium oxalate is achieved through the direct neutralization of oxalic acid with lithium hydroxide. wikipedia.org
| Reactants | Product |
| Lithium hydroxide (LiOH), Oxalic acid (H₂C₂O₄) | Lithium oxalate (Li₂C₂O₄) |
Synthesis of Cadmium Zirconium Oxalates
The synthesis of cadmium-containing zirconium oxalates can be achieved through gel growth techniques. The single-diffusion reaction technique within a silica gel medium is a suitable method for growing well-developed and transparent crystals of metal oxalates, including those of cadmium and zirconium. scirp.orgresearchgate.net For the growth of sodium-mixed cadmium oxalate crystals, cadmium chloride, sodium chloride, and oxalic acid are used as starting materials in a single-diffusion setup at a controlled temperature. scirp.orgscirp.org
The formation of these crystals is a result of the controlled diffusion of the reactants through the gel medium. scirp.orgscirp.org The resulting crystals can then be characterized to determine their structure and properties. researchgate.net Research has also led to the creation of new open-framework ammonium and amine cadmium zirconium oxalates that exhibit helical structures. acs.org
| Method | Starting Materials | Product |
| Single-diffusion gel growth | Cadmium chloride, Sodium chloride, Oxalic acid | Sodium-mixed cadmium oxalate crystals |
Coprecipitation of Copper-Zirconium Systems
Coprecipitation is a versatile method for synthesizing mixed-metal oxalate systems, including those containing copper and zirconium. This technique is often employed to create precursors for catalysts. For example, a highly active and stable Cu/ZrO₂ catalyst for the partial oxidation of methanol to hydrogen has been prepared using a sodium hydroxide-sodium oxalate-assisted co-precipitation method. acs.org The good catalytic performance is attributed to the high dispersion of copper species on the zirconium components and a strong interaction between copper and zirconium. acs.org
The coprecipitation process generally involves the simultaneous precipitation of multiple metal ions from a solution through the addition of a precipitating agent, such as oxalic acid or a soluble oxalate salt. mdpi.com The conditions of the coprecipitation, such as pH, temperature, and the ratio of reactants, can be controlled to influence the properties of the final material. mdpi.com The synthesis of copper oxalate nanoparticles, a related precursor, can be achieved through a controlled chemical precipitation process where factors like reactant concentrations and temperature are optimized.
| Method | Precursors/Reactants | Application of Product |
| Sodium hydroxide-sodium oxalate-assisted co-precipitation | Copper and Zirconium sources, Sodium hydroxide, Sodium oxalate | Cu/ZrO₂ catalyst |
| Co-precipitation with oxalic acid | Soluble salts of Copper and Zirconium, Oxalic acid | Precursor for mixed-metal oxides |
Structural Characterization and Coordination Chemistry of Zirconium Oxalates
Crystallographic Investigations of Zirconium Oxalate (B1200264) Phases
The determination of the precise atomic arrangement within zirconium oxalate crystals relies heavily on X-ray diffraction methods. Both single-crystal and powder diffraction techniques have been instrumental in characterizing the diverse solid-state structures of these compounds.
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous, high-resolution structural data. This technique has been successfully applied to several zirconium oxalate complexes, including acidic and mixed-cation variants. For instance, the structure of the acidic oxalate, (H₁₁O₅)₂[Zr₂(C₂O₄)₅(H₂O)₄], was determined from single-crystal X-ray data acs.orgnih.gov. This analysis revealed a complex containing dimeric anions, [Zr₂(C₂O₄)₅(H₂O)₄]²⁻, which are connected through hydrogen bonds to hydroxonium ions (H₁₁O₅)⁺ to form a three-dimensional supramolecular framework acs.orgnih.gov.
Similarly, single-crystal studies have been conducted on a series of zirconium oxalates incorporating monovalent cations like Na⁺, K⁺, NH₄⁺, Rb⁺, and Cs⁺, leading to the characterization of structures built from zirconium-oxalate chains acs.orgnih.gov. Another detailed single-crystal X-ray diffraction study was performed on sodium zirconium oxalate, Na₆[(ZrOH)(C₂O₄)₃]₂·7H₂O, which contains dimeric anions where each zirconium atom is bonded to bridging hydroxide (B78521) groups and chelating oxalate ligands reading.ac.uk.
| Parameter | Value |
|---|---|
| Chemical Formula | H₂₂Zr₂C₁₀O₃₄ |
| Formula Weight | 868.89 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.0094(5) |
| b (Å) | 10.1983(7) |
| c (Å) | 10.3236(7) |
| α (°) | 63.633(5) |
| β (°) | 87.419(5) |
| γ (°) | 70.381(5) |
| Volume (ų) | 752.56(7) |
| Z | 1 |
| Radiation | Mo Kα |
When suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is a vital tool for structural determination. The structure of the basic dihydroxide zirconium oxalate, Zr(OH)₂(C₂O₄), was successfully determined from powder X-ray data acs.orgnih.govresearchgate.net. The analysis, often employing the Rietveld refinement method, allowed for the elucidation of its three-dimensional framework researchgate.net. This framework is constructed from the interconnection of zirconium hydroxide chains (¹∞[Zr(OH)₂]²⁺) and zirconium oxalate chains (¹∞[{Zr(C₂O₄)}²⁺]) nih.govresearchgate.net. The powder diffraction data for Zr(OH)₂(C₂O₄) confirmed a monoclinic unit cell with space group C2/c alfa-chemistry.com.
| Parameter | Value |
|---|---|
| Chemical Formula | CH₂ZrO₆ |
| Formula Weight | 211.26 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 12.813(4) |
| b (Å) | 5.8882(14) |
| c (Å) | 6.7088(13) |
| β (°) | 118.25(2) |
| Volume (ų) | 445.9(2) |
| Z | 4 |
| Radiation | Cu Kα |
Zirconium Coordination Environment and Geometry
Zirconium(IV) exhibits a strong tendency towards high coordination numbers, typically eight, in its oxalate complexes. The geometry of the resulting coordination polyhedra is influenced by the nature and number of the coordinating ligands.
In a series of compounds with the general formula MM′[Zr(C₂O₄)₃]·xH₂O (where M and M' can be alkali metals or ammonium), the central zirconium atom is found within a [Zr(C₂O₄)₄] entity acs.orgnih.gov. In these structures, the zirconium atom is coordinated by eight oxygen atoms, all of which belong to four bidentate oxalate ions acs.orgnih.govresearchgate.net. This octacoordination is characteristic of early transition metals like zirconium, which can accommodate a large number of donor atoms wikipedia.org.
The eight-coordinate environment around zirconium in its oxalate complexes can adopt several geometries. One of the most common is the bicapped trigonal prism wikipedia.org. In the [Zr(C₂O₄)₄] entities, the eight coordinating oxygen atoms form a bicapped 4-4′ trigonal prism around the zirconium center acs.orgnih.govresearchgate.net. This geometry is one of the three common shapes for octacoordinate transition metal complexes wikipedia.org.
Other distorted polyhedral geometries are also observed. In (H₁₁O₅)₂[Zr₂(C₂O₄)₅(H₂O)₄], the ZrO₈ polyhedron is described as a distorted 4-4-di-capped trigonal prism nih.govresearchgate.net. In contrast, the ZrO₈ polyhedron in Zr(OH)₂(C₂O₄) adopts a square antiprism geometry acs.orgnih.gov. Furthermore, a single-crystal study of Na₆[(ZrOH)(C₂O₄)₃]₂·7H₂O revealed an eight-coordinate dodecahedral environment for each zirconium atom reading.ac.uk. The small energy difference between these various eight-coordinate geometries means that crystal packing effects can significantly influence the final observed structure libretexts.org.
| Compound | Coordination Entity | Coordination Number | Geometry | Source |
|---|---|---|---|---|
| MM′[Zr(C₂O₄)₃]·xH₂O | [Zr(C₂O₄)₄] | 8 | Bicapped 4-4′ trigonal prism | acs.orgnih.govresearchgate.net |
| (H₁₁O₅)₂[Zr₂(C₂O₄)₅(H₂O)₄] | [Zr(C₂O₄)₃(H₂O)₂] | 8 | Distorted 4-4-di-capped trigonal prism | nih.govresearchgate.net |
| Zr(OH)₂(C₂O₄) | {Zr(C₂O₄)₂(OH)₄} | 8 | Square antiprism | acs.orgnih.gov |
| Na₆[(ZrOH)(C₂O₄)₃]₂·7H₂O | [(ZrOH)(C₂O₄)₃] | 8 | Dodecahedron | reading.ac.uk |
The coordination sphere of zirconium in these compounds is frequently completed by a combination of bidentate oxalate ligands and other molecules, such as water (aqua molecules) or hydroxide ions. The oxalate ion acts as a bidentate ligand, forming a stable five-membered chelate ring with the zirconium atom.
In the structure of (H₁₁O₅)₂[Zr₂(C₂O₄)₅(H₂O)₄], each zirconium atom is coordinated by three bidentate oxalate ions and two water molecules, forming a [Zr(C₂O₄)₃(H₂O)₂] entity nih.govresearchgate.net. The Zr–O bond distances for the oxalate oxygens are in the range of 2.147(2)–2.294(2) Å nih.gov. In Zr(OH)₂(C₂O₄), the zirconium atom is coordinated by two bidentate oxalate ions and four hydroxide ions acs.orgnih.gov. The Zr-O distances involving the oxygen atoms from the oxalate ligands in this compound are 2.33(5) and 2.39(4) Å, which are longer than the Zr–OH distances acs.orgnih.gov. This mixed-ligand coordination is a key feature of the structural chemistry of zirconium oxalates.
Structural Isomerism and Dynamic Behavior in Zirconium Oxalate Systems
The hydroxonium ion (H11O5)⁺ found in the crystal structure of (H11O5)2[Zr2(C2O4)5(H2O)4] represents a third isomer of this ion and can be described as H2O···(H5O2)⁺···(H2O)···(H2O). nih.gov While detailed studies on the dynamic behavior and structural isomerism of zirconium oxalate systems themselves are limited in the provided context, density functional theory (DFT) calculations on related systems, such as the reaction of [Zr(C2O4)4]⁴⁻ with hydroxamate ligands, provide insight into the thermodynamic feasibility of ligand substitution and the stability of different coordination geometries. researchgate.netnih.gov Molecular dynamics simulations on other zirconium complexes have highlighted the significant role of temperature and solvent effects on the coordination structure, suggesting that the dynamic behavior in solution can lead to open or flexible coordination environments. acs.orgnih.govchemrxiv.org
Thermal Decomposition Pathways and Associated Structural Transformations of Zirconium Oxalate
The thermal decomposition of zirconium oxalate is a critical process for the synthesis of high-purity zirconia (ZrO₂), a ceramic material with significant industrial applications. This process involves a series of complex structural transformations, beginning with the dehydration of the precursor, followed by the decomposition into an amorphous zirconia intermediate, and culminating in the crystallization of stabilized tetragonal zirconia. The specific pathways and the resulting zirconia polymorph are highly dependent on the nature of the zirconium oxalate precursor and the thermal treatment conditions.
Amorphous Zirconia Formation and Carbonaceous Byproducts during Decomposition
The initial stage of thermal decomposition of alkali-free zirconium oxalates, such as Zr(OH)₂(C₂O₄), (H₁₁O₅)₂[Zr₂(C₂O₄)₅(H₂O)₄], and NH₄(H₇O₃)[Zr(C₂O₄)₃]·H₂O, leads to the formation of amorphous zirconia acs.org. This transformation is accompanied by the evolution of gaseous products, including water (H₂O) and carbon dioxide (CO₂) acs.org.
A notable characteristic of this decomposition process is the formation of carbonaceous byproducts. For several zirconium oxalate compounds, the powder turns black during the thermogravimetric analysis (TGA) plateau between approximately 350°C and 540°C. This discoloration is attributed to the presence of carbon, which is produced from the disproportionation of carbon monoxide (CO), a primary decomposition product of the oxalate group acs.org. The presence of this residual carbon is a key factor influencing the subsequent crystallization of zirconia.
In some cases, the decomposition may proceed through unstable intermediate phases. For instance, the thermal decomposition of one zirconium oxalate species shows an endothermic peak around 200°C, corresponding to the decomposition of oxalate ions and the formation of a possible carbonate intermediate, Zr(CO₃)₂, which then decomposes at approximately 330°C to yield amorphous ZrO₂ acs.org.
Table 1: Thermal Decomposition Events of Zirconium Oxalate Precursors
| Precursor | Temperature Range (°C) | Event | Gaseous Products | Solid Product |
| Zr(OH)₂(C₂O₄) | ~320-340 | Nearly concomitant decomposition of hydroxide and oxalate ions | H₂O, CO₂ | Amorphous ZrO₂ with Carbon |
| (H₁₁O₅)₂[Zr₂(C₂O₄)₅(H₂O)₄] | ~200-330 | Decomposition of oxalate and possible carbonate intermediate | H₂O, CO₂ | Amorphous ZrO₂ with Carbon |
| NH₄(H₇O₃)[Zr(C₂O₄)₃]·H₂O | ~300 | Decomposition of oxalate and carbonate ions | H₂O, CO₂, NH₃ | Amorphous ZrO₂ with Carbon |
Crystallization of Stabilized Tetragonal Zirconia from Zirconium Oxalate Precursors
Upon further heating, the amorphous zirconia formed during the initial decomposition undergoes crystallization. A crucial event in this stage is the oxidation of the residual carbonaceous byproducts. Around 540°C to 560°C, an exothermic process occurs where the carbon is oxidized to carbon dioxide acs.org. This event is concomitant with the crystallization of the amorphous zirconia into the stabilized tetragonal phase (t-ZrO₂) acs.org.
The formation of the tetragonal phase is of significant interest due to its desirable mechanical and electrical properties. The use of zirconium oxalate as a precursor is a common method for preparing nanosized powders and other forms of stabilized zirconium dioxide acs.org. The synthesis conditions and the specific zirconium oxalate precursor can influence the characteristics of the final tetragonal zirconia product. For example, zirconium oxalate can be used as a precursor to prepare tetragonal-phase ZrO₂ americanelements.com.
High-temperature X-ray diffraction (HTXRD) studies confirm that compounds like Zr(OH)₂(C₂O₄) remain stable up to 250°C, after which they become amorphous. The crystallization to tetragonal zirconia is observed at higher temperatures, following the decomposition of the oxalate and hydroxide groups acs.org.
Table 2: Crystallization Temperatures for Tetragonal Zirconia from Zirconium Oxalate Precursors
| Precursor | Amorphous Phase Formation Temperature (°C) | Carbon Oxidation / Crystallization Temperature (°C) | Final Crystalline Phase |
| Alkali-free zirconium oxalates | > 250 | ~540 | Stabilized Tetragonal ZrO₂ |
| Zirconyl oxalate hydrate (B1144303) | - | ~743 (crystallization) | Tetragonal ZrO₂ |
Dehydration Processes in Hydrated Zirconium Oxalate Species
For hydrated zirconium oxalate species, the thermal decomposition process is initiated by dehydration. This initial step involves the loss of water molecules of crystallization. Studies on zirconyl oxalate hydrate have shown that the decomposition occurs in two primary, though not always well-separated, stages researchgate.net. The first stage is the dehydration to an anhydrous oxalate, which is then followed by the decomposition of the oxalate itself to form zirconia researchgate.net.
It has been observed that a significant amount of water can be released during the second stage of decomposition as well, indicating a complex overlap between dehydration and oxalate decomposition researchgate.net. For example, the thermal decomposition of strontium zirconyl oxalate tetrahydrate and calcium zirconyl oxalate heptahydrate both begin with a dehydration step before the oxalate decomposes core.ac.uk. Similarly, the decomposition of copper zirconyl oxalate tetrahydrate proceeds through an initial dehydration step between 30°C and 145°C iaea.org.
The dehydration process is an endothermic event, and the temperature at which it occurs depends on the specific hydrated species and the strength of the water molecule bonding within the crystal structure.
Table 3: Dehydration Temperatures for Hydrated Zirconium Oxalate Species
| Hydrated Zirconium Oxalate Species | Dehydration Temperature Range (°C) | Number of Water Molecules Lost |
| Copper zirconyl oxalate tetrahydrate | 30 - 145 | 4 |
Theoretical and Computational Investigations of Zirconium Oxalate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules and metal complexes. researchgate.net Its application to zirconium oxalate (B1200264) systems has provided significant advancements in understanding their reactivity and bonding. DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying complex coordination compounds. researchgate.net
DFT studies have been instrumental in charting the reaction pathways of ligand substitution reactions involving the tetrakis(oxalato)zirconate(IV) anion, [Zr(C₂O₄)₄]⁴⁻. researchgate.netnih.gov A key example is the reaction with hydroxamate-based ligands, such as N-methyl acetohydroxamate (MeAHA), which serves as a model for the chelator desferrioxamine B (DFO) used in ⁸⁹Zr radiochemistry. researchgate.netnih.govresearchgate.net
Computational models have revealed that the ligand substitution proceeds via a stepwise mechanism. researchgate.net This process involves the sequential dissociation of the bidentate oxalate ligands followed by the coordination of the incoming hydroxamate ligands. researchgate.netresearchgate.net This step-wise dissociation-addition mechanism is favored over a purely associative or dissociative pathway. The calculations demonstrate that under simulated basic conditions, this sequential substitution is a rapid and spontaneous process. researchgate.net These theoretical findings align well with and provide a rationale for experimental observations in ⁸⁹Zr-radiolabeling reactions. researchgate.netnih.govsemanticscholar.org
A significant outcome of DFT calculations is the ability to assess the thermodynamic feasibility of chemical reactions by calculating the change in Gibbs free energy (ΔG). For the ligand substitution reaction of [Zr(C₂O₄)₄]⁴⁻ with hydroxamate ligands, thermodynamic assessments have shown a strong dependence on pH. researchgate.netnih.gov
| Reaction Step | Calculated Change in Solvation Free Energy (ΔGsol) | Thermodynamic Feasibility |
| Overall Ligand Substitution (Basic Conditions) | -97 kJ mol⁻¹ | Feasible |
| Overall Ligand Substitution (Acidic Conditions) | Not reported as favorable | Non-feasible |
| Step-wise Ligand Substitution (Basic Conditions) | ΔGsol < 0 kJ mol⁻¹ for each step | Feasible |
Molecular orbital (MO) analysis provides a detailed picture of the electronic structure and bonding within a complex, offering explanations for its stability and reactivity. researchgate.netnih.gov In the [Zr(C₂O₄)₄]⁴⁻ complex, which has a dodecahedral (D₂d symmetry) geometry, the bonding is primarily characterized by the donation of electron density from the oxygen atoms of the oxalate ligands to the d-orbitals of the central Zr⁴⁺ ion. researchgate.netresearchgate.net
The calculated charge on the zirconium ion in [Zr(C₂O₄)₄]⁴⁻ is significantly lower than the formal +4 charge, indicating substantial covalent character in the Zr-O bonds. researchgate.net MO analysis reveals that while the highest occupied molecular orbitals (HOMOs) are predominantly ligand-based, the lowest unoccupied molecular orbitals (LUMOs) have a large contribution from the metal d-orbitals, which is consistent with the d⁰ electronic configuration of Zr⁴⁺. researchgate.net Comparing the MO diagrams of [Zr(C₂O₄)₄]⁴⁻ and the resulting zirconium hydroxamate complex, Zr(MeAHA)₄, helps to rationalize the greater thermodynamic stability of the latter. researchgate.netnih.gov The frontier molecular orbital energy gap (ΔFMO) shows a steady increase upon the stepwise substitution of oxalate with MeAHA, rising from 4.933 eV in [Zr(C₂O₄)₄]⁴⁻ to 5.219 eV in Zr(MeAHA)₄, suggesting increasing kinetic stability. researchgate.net
Computational Solvation Models in Zirconium Oxalate Studies
The effects of the solvent environment are critical for accurately modeling chemical reactions in solution. In the theoretical studies of zirconium oxalate, the influence of the solvent, typically water, is incorporated using continuum solvation models. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant (ε = 78.39 for water), surrounding a cavity that contains the solute molecule. researchgate.net
This approach, often implemented as the Polarizable Continuum Model (PCM) or similar formalisms, allows for the calculation of solvation free energies, which are essential for determining the thermodynamic feasibility of reactions in a condensed phase. researchgate.netnih.gov The use of a water continuum solvation model was specifically mentioned in the DFT calculations that determined the thermodynamic feasibility of the ligand exchange reaction between zirconium oxalate and hydroxamate chelators. researchgate.netnih.gov
Predictive Modeling of Metal-Ion-Complex Formation Constants for Zirconium-Oxalate Systems
The thermodynamic stability of a metal-ligand complex is quantified by its formation constant (logβ). uzh.ch Predicting these constants is a key goal of computational chemistry as it aids in the design of new, more stable chelators for metal ions like Zr⁴⁺. uzh.ch Given the challenges in experimentally measuring the very high formation constants for Zr⁴⁺ complexes, which are prone to hydrolysis, computational models are particularly valuable. uzh.chnih.gov
DFT calculations have been successfully employed to predict the reaction energetics for metal ion complexation, which can then be correlated with experimental data to establish a predictive model. uzh.ch This approach has been used to create a linear relationship between computed pseudoformation constants (logβ') and experimental values for various Zr⁴⁺ complexes, showing excellent correlation (R² = 0.97). uzh.ch Such models can then be used to estimate the formation constants for new or unmeasured zirconium-ligand systems. uzh.ch For the zirconium oxalate system, the thermodynamic formation constant for the [Zr(C₂O₄)₄]⁴⁻ species has been experimentally determined to be log β = 29.7 ± 0.1. researchgate.net Computational models must be able to accurately account for such values when predicting the outcomes of competitive ligand substitution reactions. nih.gov
Zirconium Oxalate As a Versatile Precursor in Materials Synthesis
Fabrication of Zirconia (ZrO₂) Materials
The thermal decomposition of zirconium oxalate (B1200264) precursors is a widely employed strategy for the production of high-purity zirconia powders. This method allows for precise control over the final properties of the material, making it suitable for a range of advanced applications.
Synthesis of Nanosized Powders, Minispheres, and Porous Zirconia via Oxalate Routes
The co-precipitation method using zirconyl chloride and ammonium oxalate is an effective technique for synthesizing zirconium oxalate precursors, which are subsequently calcined to produce zirconia nanoparticles. The processing parameters during both co-precipitation and calcination have a significant impact on the resulting material's characteristics. Research has shown that factors such as precipitation temperature, duration, and subsequent calcination temperature and time can be optimized to control the surface morphology, average crystallite size, and phase purity of the ZrO₂ particles surrey.ac.uk.
For instance, zirconia nanoparticles with crystallite sizes ranging from 6 to 35 nm can be achieved through this route surrey.ac.uk. Calcination of the oxalate precursor at 600 °C can yield a transitional phase from tetragonal to monoclinic zirconia, while calcination at 650 °C results in a strained monoclinic phase structure surrey.ac.uk. Optimal conditions, such as co-precipitation at 40 °C for 1 hour followed by calcination at 650 °C for 4 hours, have been identified to produce ZrO₂ nanoparticles with an average crystallite size of 12.85 nm and a large surface area of 18.06 m²/g surrey.ac.uk. The thermal decomposition of zirconyl oxalate hydrate (B1144303) generally occurs in two overlapping stages: an initial dehydration followed by the decomposition of the anhydrous salt into amorphous zirconia, which then crystallizes into the tetragonal form at around 743 K nitrkl.ac.in. This process can also be used to create porous zirconia materials iosrjournals.org.
| Parameter | Condition | Resulting Material Property |
| Precipitation Temperature | 40 °C | Optimized for precursor formation |
| Precipitation Duration | 1 hour | Optimized for precursor formation |
| Calcination Temperature | 600 °C | Transitional (tetragonal to monoclinic) ZrO₂ phase |
| Calcination Temperature | 650 °C | Strained monoclinic ZrO₂ phase |
| Optimized Calcination | 650 °C for 4 hours | Average crystallite size: 12.85 nm; Surface area: 18.06 m²/g |
Production of Tetragonal Yttria-Stabilized Zirconia (YSZ) Precursors
The oxalate method is also instrumental in preparing precursors for yttria-stabilized zirconia (YSZ), a ceramic material with significant applications in thermal barrier coatings and solid oxide fuel cells. The introduction of yttrium oxide stabilizes the high-temperature tetragonal or cubic phases of zirconia at room temperature. The synthesis involves the co-precipitation of yttrium and zirconium oxalates, which ensures a homogeneous distribution of the yttrium stabilizer within the zirconia matrix upon calcination iosrjournals.org.
The thermal decomposition of these alkali-free mixed oxalate precursors leads to the formation of amorphous zirconia, which is accompanied by carbon. The subsequent oxidation of this carbon at approximately 540 °C is concomitant with the crystallization of the stabilized tetragonal zirconia phase iosrjournals.org. This method is advantageous because the decomposition of the oxalate precursor occurs at a relatively low temperature, which helps in retaining a small crystallite size, a key factor for the stabilization of the tetragonal phase iosrjournals.org. The thermal behavior of the precipitated Y-Zr oxalates can be investigated using techniques like TG-DSC (Thermogravimetric-Differential Scanning Calorimetry) to understand the decomposition process and determine optimal calcination temperatures rauschert-tec.com.
Development of Silica-Doped Zirconia Nanopowders
The properties of zirconia can be further tailored by doping it with other oxides, such as silica (SiO₂). The oxalate processing route has been successfully used to prepare silica-doped zirconia nanopowders with varying silica content (e.g., 5, 10, 15, and 20 wt.%) researchgate.net. The presence of silica has a notable effect on the phase transformation of zirconia. Differential Thermal Analysis (DTA) has confirmed that the addition of silica increases the temperature at which the transformation from the tetragonal to the monoclinic phase occurs during cooling researchgate.net. This enhanced thermal stability of the tetragonal phase is a significant advantage for applications requiring high-temperature structural integrity.
Synthesis of Mixed Metal Oxide Compounds
The oxalate precursor route is not limited to the fabrication of pure or doped zirconia but extends to the synthesis of complex mixed metal oxide compounds. The intimate mixing of metal cations at the molecular level within the oxalate precursor ensures the formation of a homogeneous, single-phase final product at lower temperatures compared to traditional solid-state reaction methods.
Barium Zirconate (BaZrO₃) Precursors Derived from Zirconium Oxalate
Barium zirconate (BaZrO₃) is a perovskite ceramic with excellent refractory properties and chemical stability. Nanosized barium zirconate can be effectively synthesized from a barium zirconyl oxalate (BZO) precursor. This precursor is typically prepared via a co-precipitation reaction.
The thermal decomposition of the BZO precursor is a critical step in forming the final BaZrO₃ product. Studies using thermogravimetry (TG), differential thermal analysis (DTA), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) have elucidated this process. Research indicates that calcining the BZO precursor at 1173 K (900 °C) for 2 hours is sufficient to yield a nanosized perovskite-type cubic BaZrO₃ powder. Transmission electron microscopy (TEM) analysis of the powder prepared under these conditions shows nearly spherical particles with diameters in the range of 40–75 nm. The oxalate route offers a reliable method for producing fine, homogeneous BaZrO₃ powders suitable for various high-temperature applications.
| Precursor | Calcination Temperature | Calcination Time | Resulting Material | Particle Size |
| Barium Zirconyl Oxalate (BZO) | 1173 K (900 °C) | 2 hours | Nanosized cubic BaZrO₃ | 40–75 nm |
Lead Zirconate (PbZrO₃) Precursors from Zirconium Oxalate
The synthesis of lead zirconate (PbZrO₃), an antiferroelectric ceramic, is significantly enhanced by using zirconium oxalate in co-precipitation methods. In this process, soluble salts of lead and zirconium are precipitated together using oxalic acid or an oxalate salt. This ensures a uniform distribution of lead and zirconium ions within the precursor matrix.
The thermal decomposition of this co-precipitated lead-zirconium oxalate precursor leads to the formation of nanocrystalline PbZrO₃ powder. Studies have shown that the pure perovskite phase of PbZrO₃ can be achieved at calcination temperatures as low as 700°C. cuneyttas.com This is a substantially lower temperature than required for traditional solid-state methods, which often necessitate temperatures above 1200°C. cuneyttas.com The use of an oxalate precursor route can result in PbZrO₃ powders with a uniform, submicrometer particle size. cuneyttas.com For instance, sono-assisted co-precipitation methods have yielded PbZrO₃ nanoparticles with an average size of about 10.6 nm. nih.gov
Key Findings in PbZrO₃ Synthesis via Oxalate Route:
| Parameter | Observation | Source |
| Synthesis Method | Homogeneous precipitation from aqueous solutions | cuneyttas.com |
| Calcination Temperature | 700°C for 6 hours to achieve phase-pure PbZrO₃ | cuneyttas.com |
| Intermediate Phases | Lead carbonates, litharge, massicot, and ZrO₂ at lower temperatures (350-600°C) | cuneyttas.com |
| Final Particle Size | Submicrometer, with significant agglomeration | cuneyttas.com |
| Advantage | Lower synthesis temperature compared to conventional solid-state reactions, minimizing lead volatility | cuneyttas.com |
Perovskite-Type Zirconates (e.g., CaZrO₃, SrZrO₃) from Oxalate Precursors
The oxalate co-precipitation route is also highly effective for synthesizing other perovskite-type zirconates like calcium zirconate (CaZrO₃) and strontium zirconate (SrZrO₃). osti.gov A nonaqueous co-precipitation method using metal nitrates and n-butoxides has been successfully employed to create fine powders of CaZrO₃. osti.gov This technique allows for the formation of a homogeneous oxalate precursor which, upon calcination, yields the desired perovskite structure.
The resulting CaZrO₃ powders exhibit excellent dielectric properties, with a dielectric constant of approximately 30 and a low dissipation factor of 0.0004 at 1 kHz. osti.gov A key advantage of this method is the reduction in sintering temperatures. Pellets pressed from oxalate-derived CaZrO₃ can be densified at 1375-1400°C, which is about 125°C lower than that required for powders made by conventional mixed-oxide routes. osti.gov
Pyrochlore-Type Zirconates (e.g., Ln₂Zr₂O₇) from Oxalate Precursors
Pyrochlore-type zirconates, with the general formula Ln₂Zr₂O₇ (where Ln is a lanthanide element), are important for applications such as thermal barrier coatings and hosts for nuclear waste immobilization. researchgate.netnsf.gov The synthesis of these materials benefits greatly from precursor techniques that ensure stoichiometric homogeneity. The co-precipitation of lanthanide and zirconium oxalates provides a molecular-level mixture of the cations.
Upon calcination, this intimate mixing facilitates the formation of the desired pyrochlore (B1171951) phase at lower temperatures than solid-state reactions, preventing phase separation and the formation of unwanted intermediate phases. researchgate.net For example, La₂Zr₂O₇ with a pyrochlore superstructure has been synthesized via a combination of sol-gel processing and complex precipitation, with the final phase forming after calcination above 1200°C. researchgate.net The properties of these materials, including their thermal and electrical characteristics, are highly dependent on their structural order, which is enhanced by the homogeneity of the oxalate precursor. dntb.gov.ua
Nasicon-Type Phosphates (e.g., KZr₂(PO₄)₃) via Hydrothermal Methods
NASICON (Na Super Ionic Conductor) materials, such as potassium zirconium phosphate (KZr₂(PO₄)₃), are noted for their high ionic conductivity. researchgate.net Hydrothermal synthesis using zirconium oxalate as the zirconium source offers a low-temperature route to produce crystalline NASICON-type phosphates. victoria.ac.nz
In a typical hydrothermal process, zirconium oxalate is dissolved along with a phosphate source (like NaH₂PO₄) and a potassium source under controlled temperature and pressure. victoria.ac.nz This method allows for the direct crystallization of the desired KZr₂(PO₄)₃ phase from the solution, often yielding well-formed, cubic crystals. victoria.ac.nz Hydrothermal synthesis is advantageous as it can produce highly crystalline powders at lower temperatures compared to solid-state methods, which often require high reaction temperatures and can lead to environmentally unfavorable byproducts. victoria.ac.nz Solvo-thermal procedures have also been shown to produce highly crystalline KZr₂(PO₄)₃. researchgate.net
Comparison of Synthesis Methods for Zirconium-Based Compounds:
| Compound Family | Precursor Method | Key Advantage | Resulting Material |
| Perovskite (PbZrO₃) | Co-precipitation | Lower calcination temperature (700°C) | Nanocrystalline, phase-pure powder cuneyttas.comnih.gov |
| Perovskite (CaZrO₃) | Co-precipitation | Lower sintering temperature (~1400°C) | Dense ceramic with excellent dielectric properties osti.gov |
| Pyrochlore (Ln₂Zr₂O₇) | Co-precipitation | High homogeneity, phase purity | Ordered pyrochlore structure researchgate.netresearchgate.net |
| NASICON (KZr₂(PO₄)₃) | Hydrothermal | Low synthesis temperature, high crystallinity | Cubic crystals with clean surfaces researchgate.netvictoria.ac.nz |
Precision Control of Stoichiometry in Oxalate Precursor Systems
A primary advantage of the oxalate precursor method, particularly co-precipitation, is the exceptional control it offers over the stoichiometry of the final product. In this method, a solution containing the desired metal cations in a precise molar ratio is prepared. The subsequent addition of oxalic acid precipitates all cations simultaneously as a mixed oxalate salt.
This process effectively traps the cations in the solid precursor in the same ratio as they were in the initial solution. The resulting intimate, molecular-level mixing ensures that during subsequent thermal decomposition, the constituent oxides are formed in close proximity, promoting the formation of the desired complex oxide without significant phase segregation. This is crucial for materials where properties are highly sensitive to stoichiometry, such as lead zirconate titanate (PZT), where the Zr/Ti ratio dictates the crystallographic phase and piezoelectric properties. cdmf.org.br The ability to precisely control the Ba:[Zr+Hf] mole ratio in the synthesis of BaZrO₃ by varying the solution concentration is another example of this precision. acs.org
Influence of Precursor Morphology on Sintering Behavior of Derived Materials
The physical characteristics of the zirconium oxalate precursor powder—including particle size, size distribution, and degree of agglomeration—have a profound impact on the sintering behavior and final properties of the derived ceramic. surrey.ac.ukresearchgate.net Fine, unagglomerated precursor particles with a narrow size distribution lead to a more uniform "green" body (unfired ceramic compact).
During sintering, the smaller particle size provides a higher surface area, which increases the driving force for densification. wundermold.com This allows for sintering to occur at lower temperatures and for shorter times, which can prevent undesirable grain growth. mdpi.comrwth-aachen.de The result is a denser, more uniform final ceramic with improved mechanical, electrical, and optical properties. wundermold.com Conversely, a precursor with large, agglomerated particles can lead to non-uniform densification, resulting in residual porosity and a microstructure with exaggerated grain growth, which can be detrimental to the material's performance. surrey.ac.uk For example, zirconia nanoparticles derived from an oxalate precursor showed that increasing calcination temperature and duration led to larger crystallite sizes and a higher degree of agglomeration. surrey.ac.uk
Advanced Spectroscopic and Microscopic Characterization of Zirconium Oxalates
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the chemical bonding, elemental composition, and electronic states within zirconium oxalate (B1200264).
Fourier-transform Infrared Spectroscopy (FTIR) for Vibrational Analysis
Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of zirconium oxalate, FTIR spectra reveal characteristic vibrational modes of the oxalate ligand and its coordination to the zirconium center.
The infrared spectrum of an oxalate compound is typically dominated by the vibrations of the carboxylate groups (C=O and C-O) and the C-C bond. The coordination of the oxalate ligand to a metal ion like zirconium influences the vibrational frequencies of these bonds compared to the free oxalate ion. Studies on various metal oxalates show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds. Additionally, the presence of water of hydration, a common feature in metal oxalates, can be identified by broad absorption bands in the O-H stretching region (around 3000-3600 cm⁻¹).
Key vibrational bands observed in metal oxalates include the asymmetric stretching of the C=O group, typically found in the 1600-1700 cm⁻¹ region, and the symmetric stretching, which appears at lower wavenumbers. The position and separation of these bands can provide information about the coordination mode of the oxalate ligand (e.g., bidentate or bridging). The Zr-O stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Table 1: Typical FTIR Vibrational Frequencies for Metal Oxalates
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| O-H Stretching (of hydration water) | 3000 - 3600 |
| Asymmetric C=O Stretching | 1650 - 1700 |
| Symmetric C=O Stretching | 1300 - 1400 |
| C-C Stretching | 900 - 1100 |
| O-C=O Bending | 780 - 820 |
Note: The exact frequencies for zirconium oxalate may vary depending on its specific crystalline structure and hydration state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H- and ¹³C-NMR) for Structural Elucidation
For more complex, soluble organometallic zirconium compounds containing oxalate or related ligands, ¹H- and ¹³C-NMR would be invaluable. In such cases, ¹H-NMR could be used to identify protons in different chemical environments, for instance, in coordinated water molecules or organic ligands. ¹³C-NMR would provide direct information about the carbon atoms of the oxalate ligand. The chemical shift of the carboxyl carbon in the ¹³C-NMR spectrum would be particularly sensitive to its coordination environment.
In the context of solid-state materials, solid-state NMR (ssNMR) can be a powerful alternative for structural analysis. For instance, studies on the structural evolution of nanocrystalline zirconia, often produced from zirconium oxalate precursors, have utilized multinuclear (¹H, ¹³C, ¹⁷O) ssNMR to follow the transformation from the amorphous gel to the crystalline oxide. These studies can provide insights into the local environment of atoms within the solid material.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of zirconium oxalate provides definitive evidence of the presence of zirconium, oxygen, and carbon, and crucially, confirms the oxidation state of the zirconium ion.
In the XPS spectrum of a zirconium-containing compound, the binding energies of the core electrons are characteristic of the element and its chemical environment. The Zr 3d region of the spectrum is of particular interest. It exhibits a doublet corresponding to the Zr 3d₅/₂ and Zr 3d₃/₂ spin-orbit components. The binding energy of the Zr 3d₅/₂ peak is a reliable indicator of the oxidation state. For zirconium in its +4 oxidation state, as expected in zirconium oxalate, the Zr 3d₅/₂ binding energy is typically observed in the range of 182-183 eV. researchgate.netthermofisher.comxpsdata.com This is distinct from metallic zirconium (Zr⁰), which has a Zr 3d₅/₂ binding energy of approximately 178.9 eV. thermofisher.com
The O 1s spectrum provides information about the oxygen environments. In zirconium oxalate, multiple oxygen environments are expected: oxygen atoms in the oxalate ligand that are coordinated to zirconium (Zr-O-C) and potentially oxygen in water of hydration (H₂O). These different environments can lead to a broadened O 1s peak or one that can be deconvoluted into multiple components. The C 1s spectrum can also be analyzed to identify the carbon in the oxalate ligand (O-C=O).
Table 2: Representative XPS Binding Energies for Zirconium Compounds
| Element | Core Level | Chemical State | Representative Binding Energy (eV) |
|---|---|---|---|
| Zirconium | Zr 3d₅/₂ | Zr⁴⁺ (in ZrO₂) | ~182.6 |
| Zirconium | Zr 3d₃/₂ | Zr⁴⁺ (in ZrO₂) | ~185.0 |
| Oxygen | O 1s | Zr-O | ~530.0 |
Note: These are typical values, and slight shifts can occur due to the specific chemical environment in zirconium oxalate.
Microscopic and Morphological Analyses
Microscopic techniques are essential for visualizing the physical form of zirconium oxalate, from the nanoscale to the microscale, providing critical information on particle size, shape, and surface features.
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the size, shape, and arrangement of nanoparticles. Zirconium oxalate is often used as a precursor to synthesize zirconium dioxide (ZrO₂) nanoparticles, and TEM is a key tool for characterizing these resulting nanomaterials.
When zirconium oxalate is thermally decomposed, it can form ZrO₂ nanoparticles with sizes ranging from a few nanometers to several tens of nanometers. TEM analysis of these materials reveals their morphology, which can be, for example, spherical or faceted. nih.gov The particle size distribution can be determined by measuring a statistically significant number of particles from TEM micrographs. This information is vital as the particle size of the resulting zirconia powder can significantly impact its properties, such as its catalytic activity and sinterability.
High-resolution TEM (HR-TEM) can provide even more detailed information, allowing for the visualization of the crystal lattice fringes of the nanoparticles, confirming their crystalline nature. Selected Area Electron Diffraction (SAED) patterns, also obtained in a TEM, can be used to identify the crystal structure of the material.
Table 3: Nanoparticle Sizes of Zirconia Derived from Zirconium Oxalate Precursors as Determined by TEM
| Precursor System | Synthesis Method | Resulting Material | Average Particle Size (nm) |
|---|---|---|---|
| Zirconium Oxalate | Thermal Decomposition | ZrO₂ | 5 - 50 |
Field Emission Scanning Electron Microscopy (FE-SEM) for Surface Morphology
Field Emission Scanning Electron Microscopy (FE-SEM) is a technique that provides high-resolution images of the surface topography of a material. Compared to conventional SEM, FE-SEM offers significantly better resolution, making it suitable for examining the fine details of the surface morphology of zirconium oxalate crystals or the particles derived from them.
Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgoxinst.com It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy electron beam. youtube.com Each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.org EDX can also be used to create elemental maps, which show the distribution of different elements across the scanned area of a sample. youtube.com
In the context of zirconium oxalate, EDX analysis is employed to confirm the presence and distribution of zirconium, carbon, and oxygen. The technique provides a qualitative and quantitative assessment of the elemental composition. For instance, in the analysis of zirconia (zirconium oxide) films, EDX spectra and elemental mapping confirm the presence and uniform distribution of zirconium and oxygen. researchgate.netresearchgate.net For zirconium oxalate, an EDX spectrum would be expected to show distinct peaks corresponding to the characteristic X-ray energies of zirconium (Zr), carbon (C), and oxygen (O). The relative intensities of these peaks can be used to estimate the atomic percentages of each element, which can then be compared to the theoretical composition of the specific zirconium oxalate compound being studied.
Elemental mapping of a zirconium oxalate sample would visually demonstrate the co-localization of these elements. This is particularly useful for assessing the homogeneity of the sample and identifying any potential impurities or phase segregation. nih.gov The accuracy of quantitative EDX analysis can be affected by factors such as overlapping X-ray emission peaks from different elements. wikipedia.org
Table 1: Expected EDX Data for a Hypothetical Pure Zirconium Oxalate Sample
| Element | Expected Presence | Potential for Mapping | Notes |
| Zirconium (Zr) | Yes | High | Primary metallic component. |
| Carbon (C) | Yes | High | Component of the oxalate ligand. |
| Oxygen (O) | Yes | High | Component of the oxalate ligand. |
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. These methods are essential for understanding the thermal stability, decomposition pathways, and phase transitions of zirconium oxalates.
Differential Thermal Analysis (DTA) for Phase Transitions and Reactions
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. slideshare.netvbcop.org This difference in temperature provides information about physical and chemical changes occurring in the sample, such as phase transitions, melting, crystallization, and decomposition. vbcop.orgu-szeged.hu Endothermic events (which absorb heat) result in a negative peak in the DTA curve, while exothermic events (which release heat) produce a positive peak. vbcop.org
For zirconium compounds, DTA is instrumental in identifying crystalline phase transitions. For example, in the study of zirconia gels, the thermal decomposition under different atmospheres was shown to yield either the tetragonal or monoclinic phase of zirconia, a transition that can be monitored by DTA. acs.org The DTA curve of a zirconium oxalate hydrate (B1144303) would be expected to show endothermic peaks corresponding to dehydration steps, followed by peaks related to the decomposition of the oxalate group. vbcop.org The shape of the peaks can also provide information; sharp endothermic peaks often indicate melting or other phase changes, while broad endotherms are typically associated with dehydration reactions. slideshare.netvbcop.org
A study on the thermal decomposition of various zirconium oxalates coupled DTA with thermogravimetric analysis (TGA) and mass spectrometry to analyze the evolved gases. nih.gov This combined approach allows for a comprehensive understanding of the thermal events.
Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umw.edu.pletamu.edutainstruments.com This technique is particularly useful for determining the thermal stability of materials and for studying decomposition reactions that involve the loss of volatile components. h-and-m-analytical.comlibretexts.org The resulting TGA curve plots mass change versus temperature.
The thermal decomposition of metal oxalates, such as calcium oxalate monohydrate, is a well-understood process that often occurs in distinct steps, making it a useful model for understanding the decomposition of other oxalates. umw.edu.plh-and-m-analytical.comlibretexts.orgebatco.com The TGA of calcium oxalate monohydrate shows three main weight loss steps corresponding to the loss of water, carbon monoxide, and carbon dioxide. h-and-m-analytical.com
For zirconium oxalates, TGA reveals a multi-stage decomposition process. The initial weight loss is typically due to the removal of water of hydration. nih.gov Subsequent weight loss stages correspond to the decomposition of the oxalate ligands, which break down to release carbon monoxide and carbon dioxide, ultimately yielding zirconium oxide as the final residue at high temperatures. acs.orgamericanelements.com The precise temperatures and mass losses associated with each decomposition step are characteristic of the specific zirconium oxalate compound.
Table 2: Representative TGA Data for the Decomposition of a Zirconium Oxalate Hydrate
| Temperature Range (°C) | Mass Loss (%) | Associated Process | Evolved Gas(es) |
| 100 - 250 | Variable | Dehydration | H₂O |
| 250 - 400 | Variable | Decomposition of Oxalate | CO, CO₂ |
| > 400 | Stable | Formation of Zirconium Oxide | - |
Note: The exact temperatures and mass loss percentages will vary depending on the specific stoichiometry of the zirconium oxalate and the experimental conditions (e.g., heating rate, atmosphere).
X-ray Diffraction (XRD) for Phase Identification and Crystallite Size Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. semanticscholar.org When a beam of X-rays interacts with a crystalline sample, it is diffracted in a pattern that is characteristic of the material's crystal lattice. uobasrah.edu.iq This diffraction pattern acts as a "fingerprint" for the crystalline phase, allowing for its identification by comparing the pattern to a database of known materials. malvernpanalytical.comyoutube.com
XRD is used to determine the phase composition of zirconium oxalate and its thermal decomposition products. For example, the structure of dihydroxide zirconium oxalate, Zr(OH)₂(C₂O₄), was determined from powder X-ray diffraction data. acs.orgacs.org The decomposition of zirconium oxalates at elevated temperatures leads to the formation of different polymorphs of zirconia (ZrO₂), such as the monoclinic and tetragonal phases, which can be identified by their unique XRD patterns. researchgate.netiitm.ac.in
Beyond phase identification, XRD can also be used to determine the average crystallite size of a material. eag.cominstanano.com The width of the diffraction peaks is inversely proportional to the size of the crystallites; smaller crystallites produce broader peaks. uobasrah.edu.iq The Scherrer equation is commonly used to estimate the crystallite size from the peak broadening. semanticscholar.orgresearchgate.net
D = Kλ / (β cosθ)
Where:
D is the mean crystallite size.
K is the Scherrer constant (typically ~0.9).
λ is the X-ray wavelength.
β is the full width at half maximum (FWHM) of the diffraction peak.
θ is the Bragg angle.
This analysis is valuable for understanding how processing conditions, such as calcination temperature, affect the microstructure of the resulting zirconium oxide.
Table 3: Example of XRD Data for a Zirconium Compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Phase |
| 28.15 | 3.167 | 100 | (-111) | Monoclinic ZrO₂ |
| 30.20 | 2.957 | 85 | (101) | Tetragonal ZrO₂ |
| 31.45 | 2.842 | 60 | (111) | Monoclinic ZrO₂ |
Note: This table is illustrative and the actual peak positions and intensities will depend on the specific zirconium compound and its crystalline phase.
High-Resolution Mass Spectrometry for Complex Characterization
High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule based on its exact mass. While direct HRMS analysis of solid, inorganic salts like zirconium oxalate is not standard, the technique is invaluable when coupled with other methods, such as thermal analysis, or for the characterization of soluble zirconium-oxalate complexes.
In studies of zirconium-89 (B1202518), a radioisotope used in medical imaging, the characterization of its complexes with ligands like oxalate is crucial. nih.gov While not explicitly detailing HRMS, the study of complex stability and formation implies the use of advanced analytical techniques to characterize the species in solution. nih.gov For example, the stability constants of various zirconium oxalate complexes, such as [Zr(oxalate)]²⁺ and [Zr(oxalate)₂], have been determined, indicating the existence of these species in solution. nih.gov
A common application is Evolved Gas Analysis-Mass Spectrometry (EGA-MS), where a mass spectrometer is coupled to a TGA instrument. nih.gov As the zirconium oxalate is heated and decomposes, the evolved gases (e.g., H₂O, CO, CO₂) are fed directly into the mass spectrometer. HRMS can then identify these gaseous products with high confidence based on their precise masses, confirming the decomposition pathways proposed by TGA.
Table 4: Potential Application of HRMS in Zirconium Oxalate Research
| Analytical Approach | Information Gained | Example Application |
| TGA-HRMS | Identification of evolved gases during thermal decomposition. | Confirming the release of H₂O, CO, and CO₂ at specific temperatures. |
| Solution-based HRMS | Characterization of soluble zirconium-oxalate complex ions. | Determining the elemental composition of species like [Zr₂(C₂O₄)₅(H₂O)₄]²⁻. |
Catalysis and Catalytic Support Science
Zirconium oxalate is extensively utilized to prepare zirconia-based catalysts and supports. The oxalate gel co-precipitation method, in particular, is a favored technique that allows for the synthesis of catalysts with high surface areas and uniform dispersion of active metal components. tandfonline.com This method enhances the interaction between the active metal, such as copper, and the zirconia support, which is crucial for catalytic performance. tandfonline.com
Copper-Zirconia Catalysts for Methanol (B129727) Synthesis and CO₂ Hydrogenation
Copper-zirconia (Cu-ZrO₂) catalysts are highly effective for methanol synthesis and the hydrogenation of carbon dioxide (CO₂). nih.govresearchgate.net Zirconia is preferred over other supports like alumina because it provides better copper dispersion and surface alkalinity, which are beneficial for CO₂ conversion to methanol. nih.gov The interaction between copper and zirconia is a key factor in the catalytic activity, with the interface between the two components being the site of the reaction. mdpi.compnnl.gov
The synthesis method significantly impacts the catalyst's properties. Co-precipitation is a commonly used technique to prepare Cu-ZrO₂ catalysts, ensuring intimate contact between the copper and zirconium precursors. nih.gov Studies have shown that Cu-ZrO₂ catalysts can facilitate CO₂ hydrogenation through a reverse water-gas-shift (RWGS) reaction followed by CO hydrogenation, or via a formate pathway. osti.gov The presence of zirconia not only acts as a structural support but also actively participates in the reaction by providing sites for CO₂ activation. pnnl.govosti.gov
Research has highlighted that the direct covalent bonding at the Cu-O-Zr interface enhances CO₂ binding, allowing the copper nanoparticles to effectively catalyze the conversion to methanol at lower temperatures. pnnl.gov The choice of zirconia's crystalline phase and the presence of surface defects like oxygen vacancies also play a role in the catalyst's selectivity and activity. mdpi.com
| Catalyst | Preparation Method | Key Findings | Reference |
|---|---|---|---|
| Cu-ZnO-ZrO₂ | Co-precipitation | A 3% Cu content resulted in high Cu dispersion and increased CO₂ conversion and methanol yield by 8.6% and 7.6%, respectively. nih.gov | nih.gov |
| Au/ZrO₂ | Deposition Precipitation (DP) | Showed high CO₂ conversion (up to 6.8%) and methanol selectivity (up to 72.5%) due to large surface area and controlled Au particle size. mdpi.com | mdpi.com |
| ZrO₂/Cu(111) | Inverse Catalyst Model | Demonstrated high activity and stability for CO₂ hydrogenation to methanol, with CO as the main product and CH₄ and CH₃OH as secondary products. osti.gov | osti.gov |
Catalytic Systems for Partial Oxidation of Methanol to Hydrogen
In studies using Au/CeO₂-ZrO₂ catalysts, the addition of zirconia to ceria was found to enhance the reducibility of lattice oxygen and lead to the formation of a Ce₀.₅Zr₀.₅O₂ solid solution. researchgate.net These modifications positively influenced the catalyst's performance in the partial oxidation of methanol. Vanadium-based catalysts supported on zirconia-containing oxides have also shown high activity, with formaldehyde being the primary product, which is attributed to the low number of acid sites on the support. nih.gov
Zirconium Oxalate Derived Catalysts for Hydrogenation of Levulinic Acid
The conversion of biomass-derived platform molecules into valuable chemicals is a key area of green chemistry. Zirconium oxalate is a precursor for catalysts used in the hydrogenation of levulinic acid (LA) to γ-valerolactone (GVL), an important biofuel and green solvent. cardiff.ac.uknih.govnih.gov
Cu-ZrO₂ catalysts prepared via the oxalate gel (Og) precipitation method have demonstrated significant activity in this reaction. cardiff.ac.uksouthwales.ac.uk This synthesis route leads to the presence of not only copper substituted into the zirconia lattice but also CuO particles on the zirconia surface. cardiff.ac.uksouthwales.ac.uk Research indicates that the catalytically active component is the reduced copper particles dispersed on the catalyst surface, with the copper incorporated into the zirconia lattice helping to maintain the dispersion and adhesion of these particles. cardiff.ac.uk A pre-reduction treatment of these catalysts has been shown to markedly increase their catalytic activity. cardiff.ac.uk
Furthermore, bimetallic catalysts such as xNi-yCu-ZrO₂ prepared by the oxalate gel method have also been found to be active for LA hydrogenation. Ni-rich compositions, in particular, showed higher catalytic activity, with a 45Ni-5Cu-ZrO₂ catalyst yielding 76% GVL after 30 minutes at 200°C. tandfonline.com
| Catalyst | Preparation Method | Reaction Conditions | Key Result (GVL Yield) | Reference |
|---|---|---|---|---|
| Cu-ZrO₂ | Oxalate gel precipitation (Og) | - | Active for GVL formation, unlike catalysts from methanothermal method. cardiff.ac.uk | cardiff.ac.uk |
| 45Ni-5Cu-ZrO₂ | Oxalate gel precipitation (OG) | 200 °C, 30 min | 76% tandfonline.com | tandfonline.com |
| 50Cu-ZrO₂ | Oxalate gel precipitation (OG) | - | 50% after 30 min (with 300 °C pre-reduction). tandfonline.com | tandfonline.com |
| Ru/ZrO₂ | Impregnation | 130 °C, 12 bar H₂ | >99% yield, 100% selectivity. d-nb.info | d-nb.info |
Influence of Zirconia Polymorphs on Catalytic Activity
Zirconium oxide exists in three main crystalline phases: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). gc.dentalharvard.edu The monoclinic phase is stable at room temperature, transitioning to tetragonal and then cubic at higher temperatures. gc.dentalharvard.edu The specific polymorph used as a catalyst support can significantly influence the catalytic activity.
The thermal decomposition of certain zirconium oxalates under specific conditions, such as in the presence of carbon which is subsequently oxidized, leads to the crystallization of a stabilized tetragonal zirconia phase at lower temperatures than would otherwise be expected. acs.orgnih.gov This provides a valuable route to obtaining this metastable phase.
In methanol synthesis, Cu/m-ZrO₂ catalysts have been shown to be significantly more active than those prepared on t-ZrO₂. researchgate.net For the CO₂/H₂ reaction, the catalyst on m-ZrO₂ was 4.5 times more active, and for the CO/H₂ reaction, it was 7.5 times more active. researchgate.net This enhanced activity is attributed to a higher concentration of active intermediates on the monoclinic support. researchgate.net Conversely, in other reactions like the selective oxidation of methanol, molybdena catalysts supported on m-ZrO₂ showed twofold greater oxidation rates than those on t-ZrO₂, reflecting the higher intrinsic reactivity of the active domains on the monoclinic phase. nih.gov The choice of solvent during the synthesis of zirconia nanoparticles from zirconium salts can be crucial in determining the resulting phase. nih.gov
Amorphous Zirconia as a Catalytic Support
Amorphous zirconia (a-ZrO₂) also serves as an effective catalytic support. It can be synthesized through methods like gel-precipitation. utwente.nl While often considered a precursor to crystalline phases, amorphous zirconia possesses unique properties beneficial for certain catalytic applications.
For instance, in methanol synthesis, a Cu/a-ZrO₂ catalyst was reported to be more selective to methanol compared to catalysts prepared on crystalline polymorphs. mdpi.com This was attributed to the weaker adsorption of methanol on amorphous zirconia, which suppresses side reactions. mdpi.com Furthermore, ultrasmall amorphous zirconia nanoparticles have demonstrated high catalytic activity in the hydrogenolysis of polyolefins, a reactivity that rivals that of precious metal nanoparticles. researchgate.net The preparation of amorphous ZrO₂-supported gold catalysts via the deposition precipitation method resulted in materials with large surface areas and controlled metal particle sizes, which were highly effective for CO₂ hydrogenation to methanol. mdpi.com The addition of zirconium sulfate to zirconia can delay the phase transition from amorphous to tetragonal, allowing for the stabilization of the amorphous phase at higher temperatures. researchgate.net
Advanced Materials Science and Engineering
Beyond catalysis, zirconium oxalate is a versatile precursor in materials science for synthesizing a variety of zirconium-based materials. acs.org Its decomposition at relatively low temperatures provides a route to oxides with good sintering properties. acs.org For example, potassium zirconium oxalate (K₄[Zr(C₂O₄)₄]·5H₂O) has been used as a precursor for preparing materials with perovskite, pyrochlore (B1171951), and Nasicon-type structures. acs.org
The co-precipitation of zirconyl chloride and ammonium oxalate, followed by calcination, is a method to produce zirconia (ZrO₂) nanoparticles. surrey.ac.uk The processing parameters, such as temperature and duration of co-precipitation and calcination, have a considerable effect on the morphology, crystallite size, and phase purity of the resulting ZrO₂ particles. surrey.ac.uk This method allows for the synthesis of spherical and uniform ZrO₂ nanoparticles with crystallite sizes ranging from 6 to 35 nm. surrey.ac.uk Zirconium oxalate itself can be synthesized as a crystal with high crystallinity and uniform micron-sized particles through solvothermal methods, making it suitable as a precursor for tetragonal-phase ZrO₂. google.com These advanced materials have potential applications in various fields, including biomedical applications and as chemical adsorbents. americanelements.comgoogle.com
Q & A
Q. How is zirconium oxalate synthesized in laboratory settings?
Zirconium oxalate is synthesized by reacting zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) with oxalic acid under controlled pH (5.5–7) and stirring. The sol-gel method involves adding nitric acid to maintain pH, followed by aging the solution for 24 hours to form a stable zirconium oxalate sol. Alternative methods use zirconium propionate or chloride with phosphoric acid in oxalic acid solutions, achieving >90% yield when molar ratios (H₃PO₄/Zr = 6, H₂C₂O₄/Zr = 10) and temperatures (80°C) are optimized .
Q. What analytical techniques are recommended for detecting zirconium in oxalic acid-containing solutions?
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is preferred after removing oxalic acid via evaporation with concentrated perchloric acid. The residue is dissolved in 1 M HCl for analysis, ensuring scandium interference remains below 25 μg/mL. This method achieves detection limits defined by twice the standard deviation of background signals .
Q. How does oxalic acid influence zirconium’s solubility in acidic media?
Oxalic acid complexes zirconium, enhancing its solubility in nitric/hydrofluoric acid mixtures (e.g., dissolving Zircaloy-2). However, stability limits arise when zirconium concentrations exceed ~1 M, regardless of acid composition. Systematic studies balancing oxalate and acid concentrations (e.g., 1M HNO₃/1M HF/1M OA) are critical to prevent precipitation .
Advanced Research Questions
Q. How do variations in oxalic acid concentration affect zirconium adsorption on activated carbon for fluoride removal?
Optimal OA/Zr molar ratios improve Zr dispersion on carbon surfaces, maximizing fluoride adsorption. Langmuir and Freundlich isotherm models guide parameter optimization. FTIR and XPS reveal Zr(IV) binds to oxalate ions, while fluoride adsorption involves ligand exchange (–OH⁻ replacement) in zirconyl oxalate complexes. Surface charge (positive below pH 7) and carboxylic group interactions further dictate adsorption efficiency .
Q. What experimental parameters influence the ion-exchange separation efficiency of zirconium from scandium?
Key parameters include:
Q. How can conflicting data on oxalic acid’s role in Zircaloy-2 dissolution be resolved?
Conflicting reports on dissolution rates (e.g., 2x increase with OA) versus stability limits require controlled studies varying HNO₃/HF/OA ratios. While OA releases free HF by complexing Zr, stability is comparable in 8M HNO₃/1M HF and 1M HNO₃/1M HF/1M OA systems. Balancing acid strength and oxalate concentration is critical .
Q. What methodologies optimize zirconium oxalate precipitation for high crystallinity and yield?
High-purity α-zirconium phosphate is precipitated using H₃PO₄/Zr = 6 and H₂C₂O₄/Zr = 10 molar ratios at 80°C. Aging for 24 hours ensures crystallinity, validated by XRD and solid-state NMR. Zirconium propionate precursors yield structurally defined materials, with thermogravimetry confirming stability .
Q. How do spectroscopic techniques elucidate zirconium-oxalate complex structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
